molecular formula C17H16N2O4S B2912603 Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1322011-43-7

Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2912603
CAS RN: 1322011-43-7
M. Wt: 344.39
InChI Key: DFHNDWKWLMIGRB-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate in lab experiments is its versatility. It can be used in a variety of assays to investigate its various properties. Additionally, its synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one limitation of using Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is its potential toxicity. It is important to use proper safety precautions when handling this compound.

Future Directions

There are several future directions for research on Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, further investigation into its mechanism of action and its interactions with other compounds may provide new insights into its properties. Finally, the development of new synthesis methods and modifications to the compound may lead to the discovery of new applications for Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate.

Synthesis Methods

Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can be synthesized using a multi-step process that involves the reaction of 2-amino-5,7-dimethyl-1,3-benzothiazole with furan-2-carbonyl chloride, followed by the reaction with methyl acetate. The synthesis method has been optimized to yield high purity and high yield of the final product.

properties

IUPAC Name

methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-10-7-11(2)15-12(8-10)19(9-14(20)22-3)17(24-15)18-16(21)13-5-4-6-23-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHNDWKWLMIGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

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